(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide
CAS No.:
Cat. No.: VC13420179
Molecular Formula: C2H3F3N2O
Molecular Weight: 128.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H3F3N2O |
|---|---|
| Molecular Weight | 128.05 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
| Standard InChI Key | VGZWTKRISQVBRG-UHFFFAOYSA-N |
| SMILES | C(=NO)(C(F)(F)F)N |
| Canonical SMILES | C(=NO)(C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central ethanimidamide backbone () substituted with three fluorine atoms at the terminal carbon. The (1Z) configuration denotes the Z-isomer, where the hydroxyl group () and trifluoromethyl group () are positioned on the same side of the double bond . This stereochemistry influences its reactivity and intermolecular interactions, such as hydrogen bonding .
Physical Properties
Key physicochemical parameters include:
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pKa: 9.91 (predicted)
The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are often proprietary, general methods involve:
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Hydration of Fluoral Derivatives: Reacting 2,2,2-trifluoroacetaldehyde (fluoral) with hydroxylamine or its derivatives under controlled conditions .
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Hydrogenolysis: Using nickel catalysts and tertiary amines (e.g., dimethylethylamine) to reduce intermediates like trifluoroacetaldehyde hemiacetals .
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Cycloaddition Reactions: Employing organocatalysts to construct the imidamide core via [3+2] cycloadditions .
A representative synthesis involves treating fluoral hydrate with hydroxylamine hydrochloride in a polar solvent (e.g., tetrahydrofuran) under basic conditions . Yields are optimized by controlling temperature (20–80 °C) and stoichiometry .
Industrial Production
Scalable manufacturing requires:
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Catalyst Recycling: Nickel-based catalysts are reused after filtration and washing to reduce costs .
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Solvent Selection: 2,2,2-Trifluoroethanol or water is preferred to minimize side reactions .
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Purification: Distillation and molecular sieves achieve >95% purity .
Applications in Medicinal Chemistry and Drug Development
Antimicrobial and Antiviral Activity
Derivatives of (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide show promise against resistant bacterial strains and RNA viruses, though mechanisms remain under investigation .
Prodrug Design
The hydroxyimine group facilitates prodrug strategies, enabling controlled release of active metabolites in vivo.
Role in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
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Oxadiazoles: Reacting with carboxylic acids to form 1,2,4-oxadiazole rings .
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Spirooxindoles: Catalytic asymmetric cycloadditions yield chiral spirocyclic compounds with >99% enantiomeric excess .
Fluorination Reagent
Its trifluoromethyl group is transferred in radical reactions, enabling selective fluorination of alkenes and aromatics .
Comparative Analysis with Structural Analogs
| Compound | Formula | Key Differences | Applications |
|---|---|---|---|
| N-Methyltrifluoroacetamide | Lacks hydroxyl group; reduced polarity | Solvent, polymer synthesis | |
| 2,2-Difluoro-N-hydroxyacetamide | Fewer fluorine atoms; lower lipophilicity | Intermediate in agrochemicals | |
| N-Hydroxyethylacetamide | Non-fluorinated; limited bioactivity | Cosmetic formulations |
The trifluoromethyl group in (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide confers superior metabolic stability compared to non-fluorinated analogs.
Recent Research Findings
Catalytic Asymmetric Synthesis
Squaramide-tertiary amine catalysts enable enantioselective [3+2] cycloadditions, producing spirooxindoles with 94–99% ee . These products are evaluated as kinase inhibitors in oncology .
Mechanistic Insights
DFT calculations reveal that the Z-isomer’s stability arises from intramolecular hydrogen bonding between the hydroxyl and imine groups . This interaction lowers activation energy in cyclization reactions .
Toxicity Studies
Acute toxicity (LD₅₀) in rodents exceeds 500 mg/kg, suggesting low systemic risk . Chronic exposure data are pending .
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